Dox-btn2
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Overview
Description
Dox-btn2 is a biotinylated derivative of doxorubicin, a well-known chemotherapeutic agent. This compound features a biotin label at the point of conjugation to doxorubicin at the 3’-NH2 position. This compound is primarily used for cell imaging due to its ability to bind to biotin-binding proteins, such as streptavidin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dox-btn2 involves the conjugation of biotin to doxorubicin. The process typically starts with the activation of the carboxyl group of biotin using a coupling reagent like N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This activated biotin is then reacted with the 3’-NH2 group of doxorubicin to form the biotinylated derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process to verify the molecular weight and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Dox-btn2, like doxorubicin, undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of reactive oxygen species (ROS).
Reduction: The quinone moiety in this compound can be reduced to hydroquinone.
Substitution: The amino group in this compound can participate in substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the nucleophiles used .
Scientific Research Applications
Dox-btn2 has a wide range of applications in scientific research:
Chemistry: Used in studies involving biotin-streptavidin interactions.
Biology: Employed in cell imaging and tracking due to its fluorescent properties.
Medicine: Investigated for targeted drug delivery systems, especially in cancer therapy.
Industry: Utilized in the development of diagnostic tools and assays
Mechanism of Action
Dox-btn2 exerts its effects primarily through its interaction with DNA. The biotinylated derivative retains the ability of doxorubicin to intercalate into DNA, thereby inhibiting topoisomerase II and preventing DNA replication. This leads to the generation of reactive oxygen species (ROS) and subsequent apoptosis of cancer cells. The biotin moiety allows for targeted delivery and imaging by binding to biotin-binding proteins .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: The parent compound, widely used in chemotherapy.
Biotinylated Doxorubicin Derivatives: Other derivatives with biotin conjugation at different positions.
Anthracycline Antibiotics: Compounds like daunorubicin and epirubicin, which share similar mechanisms of action
Uniqueness
Dox-btn2 is unique due to its biotinylation, which allows for specific binding to biotin-binding proteins. This feature makes it particularly useful for targeted imaging and delivery applications, setting it apart from other anthracycline antibiotics .
Properties
Molecular Formula |
C48H64N4O18S |
---|---|
Molecular Weight |
1017.1 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C48H64N4O18S/c1-25-42(57)28(50-35(56)10-12-65-14-16-67-18-19-68-17-15-66-13-11-49-34(55)9-4-3-8-32-41-29(24-71-32)51-47(62)52-41)20-36(69-25)70-31-22-48(63,33(54)23-53)21-27-38(31)46(61)40-39(44(27)59)43(58)26-6-5-7-30(64-2)37(26)45(40)60/h5-7,25,28-29,31-32,36,41-42,53,57,59,61,63H,3-4,8-24H2,1-2H3,(H,49,55)(H,50,56)(H2,51,52,62)/t25-,28-,29-,31-,32-,36-,41-,42+,48-/m0/s1 |
InChI Key |
DCKCIGIDNRWJOI-ULGYFOFFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O |
Origin of Product |
United States |
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